An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Methylsuccinate
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Methylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of dimethyl methylsuccinate, a significant chiral building block in organic synthesis. The document summarizes key quantitative data, outlines experimental protocols, and presents logical and experimental workflows to support advanced research and development applications.
Compound Identification and Stereochemistry
Dimethyl methylsuccinate, also known as dimethyl 2-methylbutanedioate, is a diester with a chiral center at the second carbon of the butanedioate backbone.[1][2] This chirality results in two distinct enantiomers: (R)-(+)-dimethyl methylsuccinate and (S)-(-)-dimethyl methylsuccinate, in addition to the racemic mixture.[2] These stereoisomers can exhibit different biological activities, making enantiomerically pure forms highly valuable in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[2][3][4]
Structural and Isomeric Relationships
The following diagram illustrates the relationship between the parent acid and its corresponding dimethyl esters.
Caption: Relationship between methylsuccinic acid isomers and their corresponding esters.
Physical and Chemical Properties
The properties of dimethyl methylsuccinate can vary depending on whether it is the racemic mixture or a specific enantiomer.
General and Racemic Properties
This table summarizes the properties of the racemic mixture of dimethyl methylsuccinate.
| Property | Value | Citations |
| IUPAC Name | dimethyl 2-methylbutanedioate | [1] |
| Synonyms | Dimethyl pyrotartrate, Methylsuccinic acid dimethyl ester | [5] |
| CAS Number | 1604-11-1 | [5][6][7] |
| Molecular Formula | C₇H₁₂O₄ | [5][7][8] |
| Molecular Weight | 160.17 g/mol | [7][8][9] |
| Appearance | Colorless liquid | [6][7][8] |
| Boiling Point | 196 °C (at 760 mmHg) | [5][6][7] |
| Density | 1.076 g/mL at 25 °C | [5][6][7] |
| Refractive Index (n20/D) | 1.420 | [5][6][7] |
| Flash Point | 182 °F (83.3 °C) | [5][6][7] |
| Storage Temperature | Room Temperature | [5][6][7] |
Enantiomer-Specific Properties: (R)-(+)-Dimethyl Methylsuccinate
This table details the properties specific to the (R)-enantiomer.
| Property | Value | Citations |
| IUPAC Name | dimethyl (2R)-2-methylbutanedioate | [10] |
| Synonyms | (R)-Dimethyl-2-methylsuccinate, (R)-(+)-Methylsuccinic acid dimethyl ester | [3] |
| CAS Number | 22644-27-5 | [3][10][11] |
| Molecular Formula | C₇H₁₂O₄ | [3][10] |
| Molecular Weight | 160.17 g/mol | [3][10] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 80-81 °C at 12 mmHg | [3][11] |
| Density | 1.076 g/mL at 25 °C | [3][11] |
| Refractive Index (n20/D) | 1.418 | [3] |
| Optical Rotation | [α]²⁰/D = +4.5 ± 0.5° (c=3 in CHCl₃) | [3] |
Reactivity and Applications
Dimethyl methylsuccinate is a versatile intermediate in organic synthesis.[2] Its two ester groups can undergo various transformations such as hydrolysis, transesterification, reduction to diols, and amidation.[2]
-
Pharmaceutical Synthesis : The chiral forms are crucial building blocks for producing enantiomerically pure APIs.[3][4] For example, it has been used in the synthesis of the macrolide FK-506.[11]
-
Polymer Science : As a difunctional monomer, it is used in the production of specialty polymers and polyesters, potentially enhancing properties like flexibility and durability.[2][3]
-
Flavor and Fragrance : The compound is noted for its use as a flavoring agent due to a fruity aroma.[3]
-
Cosmetics : It can be incorporated into cosmetic formulations for its emollient properties.[3]
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and application of dimethyl methylsuccinate. Below are representative protocols.
General Synthesis: Fischer Esterification of Methylsuccinic Acid
This method describes the synthesis of racemic dimethyl methylsuccinate from its corresponding dicarboxylic acid.
Materials:
-
Methylsuccinic acid
-
Anhydrous methanol (B129727) (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup : Dissolve methylsuccinic acid in an excess of dry methanol in a round-bottom flask.
-
Catalysis : Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux : Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Workup :
-
Cool the reaction mixture and remove the excess methanol using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
-
Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl methylsuccinate.
-
Purification : If necessary, purify the crude product by vacuum distillation.
Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of dimethyl methylsuccinate via Fischer Esterification.
Caption: General workflow for the synthesis and purification of dimethyl methylsuccinate.
Asymmetric Synthesis via Ene-Reductase
For obtaining enantiomerically pure products, enzymatic reduction is a highly effective modern approach.[4]
Principle: This method uses an ene-reductase (ER) enzyme to catalyze the asymmetric reduction of the C=C double bond in precursors like dimethyl itaconate, dimethyl citraconate, or dimethyl mesaconate.[4] The choice of enzyme and substrate determines whether the (R) or (S) enantiomer is produced.[4]
Example Protocol Outline (based on Li, et al.):
-
Substrate Preparation : Prepare a solution of the starting material (e.g., 400 mM dimethyl itaconate for the (R)-enantiomer) in a suitable buffer.[4]
-
Enzyme and Cofactor : Add the selected ene-reductase (e.g., AfER from Aspergillus flavus) and a cofactor recycling system (e.g., glucose dehydrogenase and NAD(P)H).[4]
-
Reaction : Incubate the mixture at a controlled temperature and pH, with gentle agitation. The reaction can be run at high substrate concentrations (up to 700 mM depending on the enzyme).[4]
-
Monitoring : Monitor the conversion of the starting material and the enantiomeric excess (ee) of the product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.
-
Extraction : Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.
-
Purification : Dry and concentrate the organic phase. The crude product can be purified by column chromatography to yield the optically pure dimethyl 2-methylsuccinate.[4] This method has been shown to achieve high yields (77-86%) and excellent enantioselectivity (>98% ee).[4]
Safety and Handling
Dimethyl methylsuccinate is a combustible liquid and should be handled with appropriate care.[5]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]
-
Storage : Store in a well-ventilated place at room temperature.[5][6][7]
References
- 1. Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | C7H12O4 | CID 15350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl methylsuccinate | 1604-11-1 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. DIMETHYL METHYLSUCCINATE | 1604-11-1 [chemicalbook.com]
- 6. DIMETHYL METHYLSUCCINATE price,buy DIMETHYL METHYLSUCCINATE - chemicalbook [chemicalbook.com]
- 7. Dimethyl methylsuccinate , 98% , 1604-11-1 - CookeChem [cookechem.com]
- 8. Dimethyl methylsuccinate | CymitQuimica [cymitquimica.com]
- 9. (S)-Dimethyl 2-methylsuccinate | C7H12O4 | CID 9964174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dimethyl (R)-(+)-methylsuccinate | C7H12O4 | CID 9834036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dimethyl (R)-(+)-methylsuccinate CAS#: 22644-27-5 [m.chemicalbook.com]
